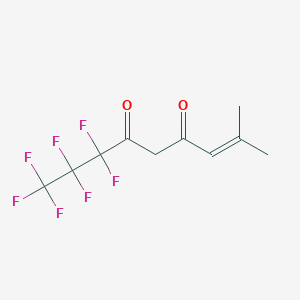
4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol typically involves the reaction of benzenemethanol with ethenyl-containing reagents under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where benzenemethanol is reacted with ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl groups provide stability and influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol: The parent compound without the ethenyl and additional phenyl groups.
Triphenylmethanol: Similar structure but lacks the ethenyl group.
4-ethenyl-Benzenemethanol: Contains the ethenyl group but lacks the additional phenyl groups
Uniqueness
4-ethenyl-alpha,alpha-diphenyl-Benzenemethanol is unique due to the presence of both the ethenyl group and two phenyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C21H18O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(4-ethenylphenyl)-diphenylmethanol |
InChI |
InChI=1S/C21H18O/c1-2-17-13-15-20(16-14-17)21(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16,22H,1H2 |
InChI Key |
SWWUBPMMAJXOOX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
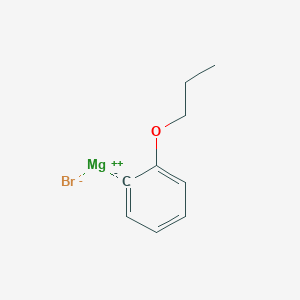
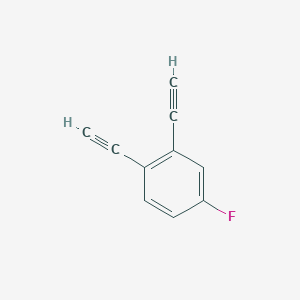
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
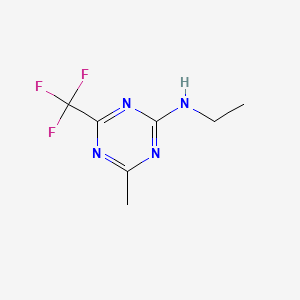
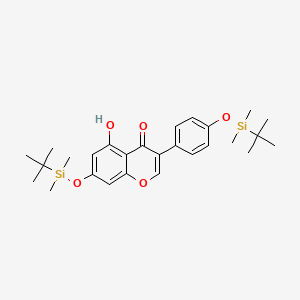
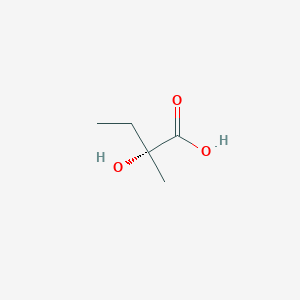

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)
